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molecular formula C5H2BrN3 B1438959 5-Bromopyrazine-2-carbonitrile CAS No. 221295-04-1

5-Bromopyrazine-2-carbonitrile

Cat. No. B1438959
M. Wt: 183.99 g/mol
InChI Key: ZPBNABIKZKTQQH-UHFFFAOYSA-N
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Patent
US09096544B2

Procedure details

To a solution of 5-cyano-2-bromopyrazine (1.02 g, 5.54 mmol) in anhydrous toluene (15 mL) at −78° C. was added 1 M diisobutyl aluminum hydride (8.32 mmol) in CH2Cl2 (8.3 mL). The reaction mixture was stirred at −78° C. for 15 min, warmed to room temperature, stirred for 26 h, and then diluted with MeOH (4 mL) and stirred for 30 min at room temperature before addition of 10% H2SO4 (55 mL). The resulting solution was stirred for 1.75 h and extracted with EtOAc (100 mL, 50 mL). After solvent removal at reduced pressure, the residue was chromatographed (11% to 14% EtOAc/hexane) to give 289 mg (28%) of 5-bromo-pyrazine-2-carbaldehyde as an orange solid, mp 56-58° C. IR 2960, 1654, 1546, 1111 cm−1; 1H NMR (CDCl3) δ 8.83 (d, J=1.24 Hz, 1H, 6-PyrH), 8.91 (d, J=1.24 Hz, 1H, 3-PyrH), 10.13 ppm (s, 1H, CHO). HRMS calcd C5H3BrN2O [M+H]+ 186.9501. found 186.9496.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
8.32 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:4]=[CH:5][C:6]([Br:9])=[N:7][CH:8]=1)#N.[H-].C([Al+]CC(C)C)C(C)C.[OH:20]S(O)(=O)=O>C1(C)C=CC=CC=1.C(Cl)Cl.CO>[Br:9][C:6]1[N:7]=[CH:8][C:3]([CH:1]=[O:20])=[N:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
C(#N)C=1N=CC(=NC1)Br
Name
Quantity
8.32 mmol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
8.3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 26 h
Duration
26 h
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 1.75 h
Duration
1.75 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 mL, 50 mL)
CUSTOM
Type
CUSTOM
Details
After solvent removal at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed (11% to 14% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1N=CC(=NC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 289 mg
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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